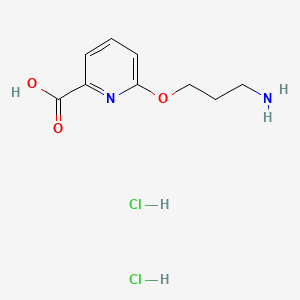![molecular formula C11H20Cl2N4 B13455894 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine typically involves a multi-step process. One reported method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The cyclization step forms the pyrrolo[2,1-c][1,2,4]triazole ring.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Applications De Recherche Scientifique
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing cell death.
Comparaison Avec Des Composés Similaires
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline: This compound has a similar pyrrolo[2,1-c][1,2,4]triazole ring but differs in the attached functional groups.
2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium: Another compound with a similar core structure but different substituents.
Uniqueness: The uniqueness of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine lies in its specific combination of the pyrrolo[2,1-c][1,2,4]triazole ring with a cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H20Cl2N4 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H18N4.2ClH/c12-9-5-3-8(4-6-9)11-14-13-10-2-1-7-15(10)11;;/h8-9H,1-7,12H2;2*1H |
Clé InChI |
AVQVTSGIMXNGRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NN=C(N2C1)C3CCC(CC3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
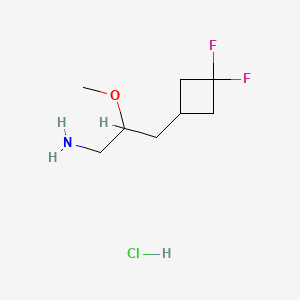
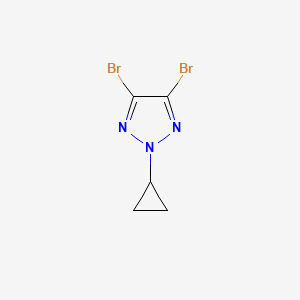
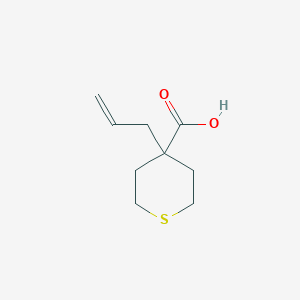
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)



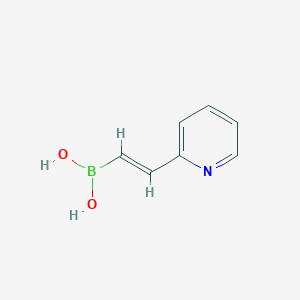
![4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-olhydrochloride](/img/structure/B13455887.png)

![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
